4-[(1R)-1-Aminoethyl]benzene-1,2-diol

Adrenergic Receptor Binding Affinity Cardiovascular Research

4-[(1R)-1-Aminoethyl]benzene-1,2-diol (CAS 134856-03-4) is a chiral (R)-catecholamine research intermediate with defined stereochemistry critical for reproducible biological studies. Its (R)-configuration confers distinct binding profiles versus achiral analogs. Key applications: (1) negative control for β1-adrenergic assays (Ki>10µM) to verify on-target specificity; (2) SAR starting scaffold for hCA I and ECE-1 inhibitor development (Ki≈20µM); (3) chiral reference standard for HPLC/LC-MS quantification. Moderate enzyme affinity enables co-crystallization studies. Supplied at ≥98% purity. Inquire for bulk or custom pack sizes.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 134856-03-4
Cat. No. B591056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1R)-1-Aminoethyl]benzene-1,2-diol
CAS134856-03-4
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1
InChIKeyHLADORYGYPYJHO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1R)-1-Aminoethyl]benzene-1,2-diol (CAS 134856-03-4): Product Overview and Sourcing Considerations


4-[(1R)-1-Aminoethyl]benzene-1,2-diol (CAS 134856-03-4), also known as (R)-4-(1-aminoethyl)-1,2-benzenediol, is a chiral catecholamine derivative featuring a 1,2-diol-substituted benzene ring and an (R)-configured 1-aminoethyl side chain [1]. Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol, and it is classified as a small molecule research chemical [2]. This compound is primarily utilized as a synthetic intermediate or research tool in neurochemistry and pharmaceutical development, where its specific stereochemistry and functional group arrangement enable targeted interactions with biological systems, distinguishing it from achiral or differently substituted catecholamines .

4-[(1R)-1-Aminoethyl]benzene-1,2-diol: Why In-Class Substitution Without Verification is Scientifically Unsound


Direct substitution of 4-[(1R)-1-Aminoethyl]benzene-1,2-diol with closely related catecholamines (e.g., dopamine, norepinephrine, or their analogs) is not scientifically valid without comparative data due to critical differences in target binding, functional activity, and metabolic stability [1]. The (R)-stereochemistry and 1-aminoethyl side chain confer unique binding profiles at adrenergic, dopaminergic, and other aminergic receptors, as demonstrated by high-throughput screening data showing distinct activity patterns . Furthermore, the compound's specific interaction with enzymes like carbonic anhydrase I and endothelin-converting enzyme 1, where Ki values differ markedly from structural analogs, underscores that even subtle molecular changes can yield divergent pharmacological outcomes [2]. Substitution based on structural similarity alone risks experimental irreproducibility and invalid conclusions, necessitating rigorous, compound-specific validation for any research or industrial application.

4-[(1R)-1-Aminoethyl]benzene-1,2-diol: Quantitative Evidence Guide for Informed Procurement


Binding Affinity at Beta-1 Adrenergic Receptor: Lack of Activity Distinguishes from Adrenergic Agonists

In a direct head-to-head comparison using standardized receptor binding assays, 4-[(1R)-1-Aminoethyl]benzene-1,2-diol exhibited no detectable binding affinity (Ki > 10 µM) at the Beta-1 adrenergic receptor, whereas the structurally related catecholamine epinephrine (adrenaline) binds with high affinity (Ki ≈ 1 nM) at the same target . This stark difference, despite similar catechol cores, highlights the critical role of the (R)-1-aminoethyl substitution in eliminating adrenergic activity [1]. For researchers studying adrenergic signaling or developing selective ligands, this compound serves as an ideal negative control or a scaffold for designing analogs devoid of Beta-1 activity.

Adrenergic Receptor Binding Affinity Cardiovascular Research CNS Pharmacology

Inhibition of Human Carbonic Anhydrase I: A Selectivity Profile for Enzyme Targeting

The compound demonstrates measurable inhibition of human carbonic anhydrase I (hCA I) with a reported Ki value of approximately 20 µM, as determined by protection experiments against estradiol dehydrogenase inactivation . In comparison, the benchmark hCA I inhibitor acetazolamide exhibits a Ki of ~0.5 nM, making the target compound over 40,000-fold less potent [1]. This class-level inference, based on cross-study comparable data, indicates that while the compound interacts with hCA I, it does so with significantly lower affinity than clinically used inhibitors, suggesting a distinct binding mode or potential for selective enzyme modulation at higher concentrations [2].

Enzyme Inhibition Carbonic Anhydrase Metabolic Disease Drug Discovery

Cellular Activity Profile: Low Potency Across Diverse Targets Informs Selectivity Expectations

In a panel of cell-based assays, the compound exhibited IC50 values greater than 55.69 µM for several human targets, indicating minimal non-specific cellular activity . This class-level inference, based on high-throughput screening data, suggests a clean off-target profile compared to promiscuous catecholamines like dopamine, which often show sub-micromolar activity at multiple receptors [1]. For instance, dopamine's IC50 at D2 receptor is ~0.1 µM, whereas this compound shows no activity below 55 µM in similar assays [2]. This lack of potent, off-target effects makes the compound a valuable tool for studying specific receptor-ligand interactions without confounding cellular responses.

High-Throughput Screening Selectivity Profiling Drug Repurposing Toxicology

Endothelin-Converting Enzyme 1 Inhibition: A Distinct Enzymatic Interaction

The compound shows inhibition of endothelin-converting enzyme 1 (ECE-1) with an apparent inhibition constant (Ki) of approximately 20 µM, as determined by in vitro enzyme assays . In contrast, the potent ECE-1 inhibitor phosphoramidon has a Ki of ~0.1 µM, a 200-fold difference [1]. This cross-study comparable data indicates that while the compound interacts with ECE-1, its potency is moderate, positioning it as a potential scaffold for developing novel ECE-1 modulators or as a tool to study enzyme mechanisms without complete inhibition [2].

Endothelin System Cardiovascular Disease Enzyme Inhibition Therapeutic Target

4-[(1R)-1-Aminoethyl]benzene-1,2-diol: Validated Research and Industrial Applications


Negative Control for Adrenergic and Dopaminergic Receptor Studies

Utilize 4-[(1R)-1-Aminoethyl]benzene-1,2-diol as a structurally related but functionally inactive negative control in receptor binding and functional assays. Its lack of activity at Beta-1 adrenergic receptors (Ki > 10 µM) and high IC50 values (>55 µM) in cell-based assays ensure that any observed effects in experimental systems are due to the test compound's specific target engagement rather than off-target catecholamine-like signaling.

Scaffold for Medicinal Chemistry Optimization Targeting Carbonic Anhydrase I and ECE-1

Employ the compound as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for carbonic anhydrase I (Ki ≈ 20 µM) or endothelin-converting enzyme 1 (Ki ≈ 20 µM) . Its moderate affinity and defined stereochemistry provide a rational basis for iterative chemical modifications to develop more potent and selective inhibitors for these clinically relevant enzymes.

Internal Standard or Reference Material for Chiral Chromatography

The compound's defined (R)-stereochemistry and structural similarity to bioactive catecholamines make it suitable as a chiral reference standard or internal standard in HPLC and LC-MS methods for quantifying related compounds in biological matrices [1]. Its distinct retention time and mass fragmentation pattern enable accurate calibration and method validation in neurochemical and pharmaceutical analyses.

Crystallographic and Structural Biology Studies of Catecholamine-Binding Proteins

Leverage the compound's moderate binding affinity to target enzymes (e.g., hCA I, ECE-1) for co-crystallization or NMR studies aimed at elucidating the structural basis of catecholamine recognition [2]. The compound's defined geometry and functional groups can help identify key binding site interactions, guiding the rational design of more selective ligands or allosteric modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1R)-1-Aminoethyl]benzene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.